Methyl 2-(4-ethoxy-4-oxobutyl)benzoate
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Overview
Description
Methyl 2-(4-ethoxy-4-oxobutyl)benzoate is an organic compound with the molecular formula C14H19NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group and an oxobutyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethoxy-4-oxobutyl)benzoate typically involves the esterification of 2-(4-ethoxy-4-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethoxy-4-oxobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(4-ethoxy-4-oxobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethoxy-4-oxobutyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxy-4-oxobutyl)amino]benzoate
- Methyl 2-[(4-methylphenyl)sulfonyl]amino]benzoate
- Methyl 4-chloro-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate
Uniqueness
Methyl 2-(4-ethoxy-4-oxobutyl)benzoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
105986-53-6 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-(4-ethoxy-4-oxobutyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(15)10-6-8-11-7-4-5-9-12(11)14(16)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
InChI Key |
PHNSBRWKDZKFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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